Cas no 1553127-09-5 (N-(2,2-Difluoroethyl)pyridin-4-amine)

N-(2,2-Difluoroethyl)pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1553127-09-5
- EN300-187232
- N-(2,2-difluoroethyl)pyridin-4-amine
- AKOS026743743
- 4-Pyridinamine, N-(2,2-difluoroethyl)-
- N-(2,2-Difluoroethyl)pyridin-4-amine
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- Inchi: 1S/C7H8F2N2/c8-7(9)5-11-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,10,11)
- InChI Key: KIDYNVZBZOEYET-UHFFFAOYSA-N
- SMILES: FC(CNC1C=CN=CC=1)F
Computed Properties
- Exact Mass: 158.06555459g/mol
- Monoisotopic Mass: 158.06555459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- Density: 1.217±0.06 g/cm3(Predicted)
- Boiling Point: 242.9±40.0 °C(Predicted)
- pka: 7.55±0.26(Predicted)
N-(2,2-Difluoroethyl)pyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187232-0.5g |
N-(2,2-difluoroethyl)pyridin-4-amine |
1553127-09-5 | 0.5g |
$933.0 | 2023-06-08 | ||
Enamine | EN300-187232-0.1g |
N-(2,2-difluoroethyl)pyridin-4-amine |
1553127-09-5 | 0.1g |
$855.0 | 2023-06-08 | ||
Enamine | EN300-187232-10.0g |
N-(2,2-difluoroethyl)pyridin-4-amine |
1553127-09-5 | 10g |
$4176.0 | 2023-06-08 | ||
Enamine | EN300-187232-0.25g |
N-(2,2-difluoroethyl)pyridin-4-amine |
1553127-09-5 | 0.25g |
$893.0 | 2023-06-08 | ||
Enamine | EN300-187232-5.0g |
N-(2,2-difluoroethyl)pyridin-4-amine |
1553127-09-5 | 5g |
$2816.0 | 2023-06-08 | ||
Enamine | EN300-187232-0.05g |
N-(2,2-difluoroethyl)pyridin-4-amine |
1553127-09-5 | 0.05g |
$816.0 | 2023-06-08 | ||
Enamine | EN300-187232-2.5g |
N-(2,2-difluoroethyl)pyridin-4-amine |
1553127-09-5 | 2.5g |
$1903.0 | 2023-06-08 | ||
Enamine | EN300-187232-1.0g |
N-(2,2-difluoroethyl)pyridin-4-amine |
1553127-09-5 | 1g |
$971.0 | 2023-06-08 |
N-(2,2-Difluoroethyl)pyridin-4-amine Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on N-(2,2-Difluoroethyl)pyridin-4-amine
N-(2,2-Difluoroethyl)pyridin-4-amine: A Comprehensive Overview
N-(2,2-Difluoroethyl)pyridin-4-amine (CAS No. 1553127-09-5) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structure and properties, has garnered attention for its applications in drug discovery, chemical synthesis, and biological studies. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of N-(2,2-Difluoroethyl)pyridin-4-amine.
Chemical Structure and Properties
N-(2,2-Difluoroethyl)pyridin-4-amine is a pyridine derivative with a difluoroethyl substituent on the nitrogen atom. The molecular formula of this compound is C8H9F2N2, and it has a molecular weight of 173.16 g/mol. The presence of the difluoroethyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Its melting point is reported to be around 85°C, and it has a boiling point of approximately 180°C at atmospheric pressure. The high boiling point and moderate melting point make it suitable for use in a wide range of experimental conditions.
Synthesis Methods
The synthesis of N-(2,2-Difluoroethyl)pyridin-4-amine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-chloropyridine with 2,2-difluoroethylamine in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield.
Another approach involves the nucleophilic substitution of 4-bromopyridine with 2,2-difluoroethylamine using palladium-catalyzed coupling reactions. This method is particularly useful for large-scale synthesis due to its high efficiency and scalability. Recent advancements in catalytic methods have further optimized this process, reducing reaction times and improving yields.
Biological Activities
N-(2,2-Difluoroethyl)pyridin-4-amine has shown promising biological activities that make it a valuable compound in pharmaceutical research. Studies have demonstrated its potential as a modulator of various biological targets, including enzymes, receptors, and ion channels.
In particular, N-(2,2-Difluoroethyl)pyridin-4-amine has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism in the liver. This property makes it a potential lead compound for developing drugs that can modulate drug metabolism and improve pharmacokinetic profiles.
Beyond enzyme inhibition, N-(2,2-Difluoroethyl)pyridin-4-amine has also been studied for its effects on ion channels. Research has indicated that it can modulate the activity of voltage-gated sodium channels (NaV), which are involved in neuronal signaling. This property suggests potential applications in treating neurological disorders such as epilepsy and chronic pain.
Recent Research Advancements
The field of medicinal chemistry has seen significant advancements in recent years, with a particular focus on the development of novel compounds with improved therapeutic profiles. N-(2,2-Difluoroethyl)pyridin-4-amine has been at the forefront of these efforts due to its unique structure and biological activities.
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of pyridine derivatives containing difluoroalkyl substituents. The researchers found that compounds like N-(2,2-Difluoroethyl)pyridin-4-amine exhibited potent inhibitory activity against specific kinases involved in cancer progression. These findings highlight the potential of this compound as a lead molecule for developing anticancer drugs.
In another study published in Chemical Communications, researchers explored the use of N-(2,2-Difluoroethyl)pyridin-4-amine as a building block for constructing complex molecular architectures. The study demonstrated that this compound could be efficiently incorporated into larger molecules through click chemistry reactions, opening up new possibilities for designing multifunctional drugs with enhanced therapeutic effects.
Conclusion
N-(2,2-Difluoroethyl)pyridin-4-amine (CAS No. 1553127-09-5) is a promising compound with a wide range of applications in chemistry and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for various synthetic transformations and biological studies. Recent research advancements have further highlighted its potential as a lead molecule for developing drugs with improved therapeutic profiles.
Ongoing studies continue to explore new avenues for utilizing this compound in drug discovery and development. As our understanding of its properties and biological activities deepens, we can expect to see more innovative applications emerging from this versatile pyridine derivative.
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